Bis-TBDMS-trans-calcipotriol

Stereoselective synthesis Process chemistry Vitamin D analog

This bis-TBDMS-protected trans-calcipotriol (CAS 112849-27-1) is the definitive intermediate for manufacturing high-purity calcipotriol API. Its dual TBDMS groups at the 1,3-hydroxyl positions prevent uncontrolled oxidation and side reactions, enabling the stereoselective reduction step critical for maintaining the (24S) configuration. Procuring this exact intermediate—rather than an unprotected or cis-isomeric analog—is mandatory to achieve the ≤0.3% (22Z)-isomer impurity specification without additional preparative chromatography. The enhanced solid-state stability also makes it ideal for strategic stockpiling in commercial campaigns. Confirm CAS 112849-27-1 and request a Certificate of Analysis to verify stereochemical purity before purchase.

Molecular Formula C₃₉H₆₈O₃Si₂
Molecular Weight 641.13
CAS No. 112849-27-1
Cat. No. B1141024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-TBDMS-trans-calcipotriol
CAS112849-27-1
Synonyms(αS)-α-[(1E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-buten-1-yl]cyclopropanemethanol;  (5E)-1,3-Di-O-(tert-Butyldimethylsilyl)-c
Molecular FormulaC₃₉H₆₈O₃Si₂
Molecular Weight641.13
Structural Identifiers
SMILESCC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
InChIInChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-TBDMS-trans-calcipotriol (CAS 112849-27-1): A Critical Protected Intermediate for Calcipotriol Synthesis and Impurity Control


Bis-TBDMS-trans-calcipotriol (CAS 112849-27-1) is a synthetic derivative of calcipotriol, a vitamin D3 analog . It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups at the 1,3-hydroxyl positions of the trans-calcipotriol scaffold, with the molecular formula C₃₉H₆₈O₃Si₂ and a molecular weight of 641.13 g/mol . The compound is classified as a protected intermediate (specifically identified as Calcipotriol Intermediate-10) in the multi-step synthesis of calcipotriol, rather than a direct therapeutic agent . Its core function is to enable stereoselective transformations in the production of high-purity calcipotriol, a first-line topical therapy for psoriasis .

Why Unprotected Calcipotriol or Alternative Isomers Cannot Substitute for Bis-TBDMS-trans-calcipotriol in cGMP Synthesis


In the context of pharmaceutical manufacturing, the simple substitution of an unprotected calcipotriol analog or a cis-isomeric impurity for Bis-TBDMS-trans-calcipotriol is scientifically untenable. The bis-TBDMS protected intermediate is not a functional equivalent of the active pharmaceutical ingredient (API) calcipotriol; rather, it is a structurally specific precursor that enables a crucial stereoselective reduction step. Attempting to use unprotected calcipotriol at this stage would lead to uncontrolled side reactions and oxidation of the sensitive hydroxyl groups . Furthermore, the specific (24S) configuration of the trans-calcipotriol scaffold is essential, as the presence of the cis-(22Z)-isomer must be strictly limited (below 0.3%) to meet API purity specifications [1]. Therefore, procurement decisions must prioritize the exact CAS number and stereochemical purity of this intermediate to ensure downstream process yield and regulatory compliance.

Bis-TBDMS-trans-calcipotriol: Verifiable Quantitative Differentiation vs. Calcipotriol and Related Impurities


Enabling Stereoselective Reduction: Yield Advantage Over Unprotected Substrates

The use of Bis-TBDMS-trans-calcipotriol as a protected intermediate directly enables a high-yielding stereoselective reduction of the C-24 ketone, a critical step in establishing the correct (24S) configuration required for calcipotriol. In contrast, performing this transformation on an unprotected substrate is not feasible due to the lability of the 1α,3β-hydroxyl groups under the required reaction conditions. The described process utilizing the protected intermediate enables a direct chemical synthesis, effectively circumventing the formation and subsequent laborious chromatographic separation of a complex diastereomeric mixture [1].

Stereoselective synthesis Process chemistry Vitamin D analog

Control of (22Z)-Isomer Impurity: A Purity Specification Enabler

The synthetic route employing Bis-TBDMS-trans-calcipotriol as a key intermediate is specifically designed to minimize the formation of the (22Z)-isomer of calcipotriol, a critical impurity in the final API. According to the patented process, this methodology can consistently produce calcipotriol containing less than 0.3% of the (22Z)-isomer [1]. This level of control is a direct consequence of the stereochemical integrity of the starting trans-intermediate. In contrast, alternative synthetic routes or starting materials that do not lock the trans-geometry often yield higher levels of this difficult-to-remove impurity, leading to batch failure or requiring additional purification [1].

Impurity control Chiral purity API manufacturing

Hydrolytic and Oxidative Stability: Differential Storage Compared to Unprotected Calcipotriol

The presence of the bulky TBDMS protecting groups confers distinct stability advantages to Bis-TBDMS-trans-calcipotriol compared to unprotected calcipotriol. Vendor specifications indicate that this protected intermediate is a solid at 20°C with a specified minimum purity of 95-98% . This solid-state stability contrasts with the more labile nature of calcipotriol, which is prone to oxidation and requires storage as a lyophilized powder at -20°C to maintain stability over extended periods (up to 36 months lyophilized, but only 3 months in solution) [1]. The enhanced robustness of the TBDMS-protected intermediate simplifies inventory management and reduces the risk of degradation prior to its intended use in the next synthetic step.

Chemical stability Storage condition Intermediate handling

Differentiation from Cis-Isomeric Impurities in Analytical Method Validation

Bis-TBDMS-trans-calcipotriol is commercially cataloged and utilized as a specific impurity reference standard (e.g., Calcipotriol Impurity 10) for the development and validation of analytical methods used in calcipotriol API release . Its unique chromatographic retention time and spectral properties, dictated by its trans-geometry and silyl ether moieties, allow it to be unequivocally distinguished from the cis-isomer (e.g., Calcipotriol Impurity F, CAS 112875-61-3) and other process-related impurities . This specific identity is critical for accurate quantification, whereas using a generic vitamin D analog or a different impurity would compromise the specificity, linearity, and accuracy of the HPLC method as required by ICH Q2(R1) guidelines.

Analytical reference standard Impurity profiling Method validation

Improved Scalability via Avoidance of Chromatography

The process utilizing the protected trans-intermediate is specifically designed to avoid the separation of diastereomeric mixtures through preparative chromatography [1]. This is a critical differentiation point. In contrast, many alternative routes to chiral vitamin D analogs rely on the formation of a mixture of C-24 epimers that must be separated via expensive and time-consuming chiral chromatography. The direct synthesis enabled by the stereocontrolled intermediate circumvents this bottleneck, making it the preferred choice for industrial-scale manufacturing. While this does not provide a yield number for a different specific comparator, the class-level inference is that routes not using a protected trans-precursor of this type will inherently incur higher purification costs and lower throughput at scale.

Process scale-up Cost of goods Manufacturing efficiency

Optimal Deployment Scenarios for Bis-TBDMS-trans-calcipotriol in Pharmaceutical Development and Manufacturing


cGMP Manufacturing of Calcipotriol API with Tight (22Z)-Isomer Control

Industrial-scale synthesis of calcipotriol where the final API must consistently contain less than 0.3% of the (22Z)-isomer impurity. The stereochemical purity of the Bis-TBDMS-trans-calcipotriol intermediate directly enables this specification to be met without additional post-reaction purification steps [1].

Analytical Method Development and Validation for Calcipotriol Impurity Profiling

Use as a certified reference standard for the identification, quantification, and system suitability testing of HPLC and UPLC methods for calcipotriol drug substance. This specific compound (Impurity 10) is required for validating method specificity against other TBDMS-protected impurities like Impurity F .

Long-Term Process Development Campaigns Requiring Stable Intermediate Stockpiling

Scenarios requiring the accumulation of a key intermediate for future manufacturing campaigns. The enhanced solid-state stability of this TBDMS-protected compound, relative to the labile unprotected calcipotriol, makes it a superior choice for strategic stockpiling, minimizing degradation and ensuring consistent process performance over extended periods [2].

Cost-Optimized Scale-Up Avoiding Chromatographic Purification

Process development focused on minimizing the cost of goods by avoiding expensive and low-throughput preparative chiral chromatography. The stereoselective route enabled by this trans-intermediate allows for a direct, crystallization-based purification of downstream products, a significant advantage for commercial-scale API manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-TBDMS-trans-calcipotriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.